molecular formula C9H13NO B084321 3,4,5,6,7,8-Hexahydro-2(1H)-quinolinone CAS No. 10333-11-6

3,4,5,6,7,8-Hexahydro-2(1H)-quinolinone

Cat. No.: B084321
CAS No.: 10333-11-6
M. Wt: 151.21 g/mol
InChI Key: QKNPGPYFWRUKRM-UHFFFAOYSA-N
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Description

3,4,5,6,7,8-Hexahydro-2(1H)-quinolinone is a heterocyclic organic compound with the molecular formula C9H13NO It is a derivative of quinolinone, characterized by a saturated six-membered ring fused to a nitrogen-containing ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5,6,7,8-Hexahydro-2(1H)-quinolinone typically involves the hydrogenation of quinolinone derivatives. One common method is the catalytic hydrogenation of 2-quinolinone using palladium or platinum catalysts under high pressure and temperature conditions. The reaction proceeds as follows:

2-Quinolinone+H2This compound\text{2-Quinolinone} + \text{H}_2 \rightarrow \text{this compound} 2-Quinolinone+H2​→this compound

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and hydrogen flow rate, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4,5,6,7,8-Hexahydro-2(1H)-quinolinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives.

    Reduction: Further reduction can lead to the formation of fully saturated quinoline derivatives.

    Substitution: The nitrogen atom in the quinolinone ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO2) is commonly employed.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products

    Oxidation: Quinolinone derivatives.

    Reduction: Fully saturated quinoline derivatives.

    Substitution: N-alkyl or N-acyl quinolinone derivatives.

Scientific Research Applications

3,4,5,6,7,8-Hexahydro-2(1H)-quinolinone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3,4,5,6,7,8-Hexahydro-2(1H)-quinolinone involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    2(1H)-Quinolinethione, 3,4,5,6,7,8-hexahydro-: Similar structure but contains a sulfur atom instead of an oxygen atom.

    2(1H)-Naphthalenone, 3,4,5,6,7,8-hexahydro-: Similar structure but lacks the nitrogen atom in the ring.

Uniqueness

3,4,5,6,7,8-Hexahydro-2(1H)-quinolinone is unique due to its specific combination of a saturated ring and a nitrogen-containing heterocycle. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

3,4,5,6,7,8-hexahydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c11-9-6-5-7-3-1-2-4-8(7)10-9/h1-6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKNPGPYFWRUKRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)CCC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70352902
Record name 3,4,5,6,7,8-Hexahydro-2(1H)-quinolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10333-11-6
Record name 3,4,5,6,7,8-Hexahydro-2(1H)-quinolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4,5,6,7,8-Hexahydro-2(1H)-quinolinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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